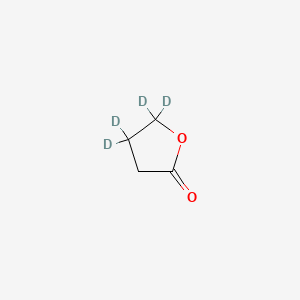
gamma-Butyrolactone-d4
概述
描述
Gamma-Butyrolactone-d4: is a deuterated form of gamma-Butyrolactone, where four hydrogen atoms are replaced by deuterium. This compound is a colorless, hygroscopic liquid with a weak characteristic odor. It is primarily used as a solvent and an intermediate in the production of other chemicals. The deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions:
Dehydrogenation of 1,4-Butanediol: This method involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst such as copper or zinc at elevated temperatures. The reaction produces gamma-Butyrolactone, which can then be deuterated.
Ring-Closing of Hydroxy Acids: Hydroxy acids can undergo intramolecular esterification to form gamma-Butyrolactone. This process can be adapted to produce the deuterated form by using deuterated reagents.
Synthesis from Tetrahydrofuran: Tetrahydrofuran can be oxidized to produce gamma-Butyrolactone. The deuterated form can be synthesized by using deuterated oxidizing agents.
Industrial Production Methods: The industrial production of gamma-Butyrolactone-d4 typically involves the dehydrogenation of deuterated 1,4-butanediol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Gamma-Butyrolactone-d4 can be oxidized to produce deuterated succinic acid.
Reduction: It can be reduced to produce deuterated 1,4-butanediol.
Substitution: this compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Deuterated succinic acid.
Reduction: Deuterated 1,4-butanediol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
科学研究应用
Gamma-Butyrolactone-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of gamma-Butyrolactone in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used as an intermediate in the synthesis of various deuterated compounds used in research and development.
作用机制
Gamma-Butyrolactone-d4 exerts its effects primarily through its role as a solvent and intermediate. In biological systems, it is rapidly converted to gamma-hydroxybutyric acid, which acts as a central nervous system depressant. The deuterated form allows for detailed studies of these pathways using NMR spectroscopy.
相似化合物的比较
Gamma-Butyrolactone: The non-deuterated form, which is widely used as a solvent and intermediate.
Gamma-Hydroxybutyric Acid: A metabolite of gamma-Butyrolactone with central nervous system depressant effects.
Tetrahydrofuran: A related compound used as a solvent in organic synthesis.
Uniqueness: Gamma-Butyrolactone-d4 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic studies
属性
IUPAC Name |
4,4,5,5-tetradeuteriooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-VEPVEJTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OC1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
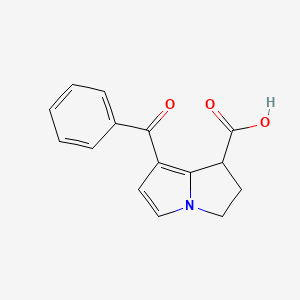
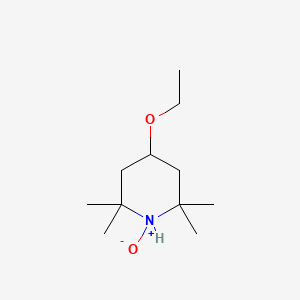

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
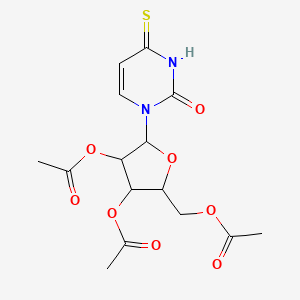
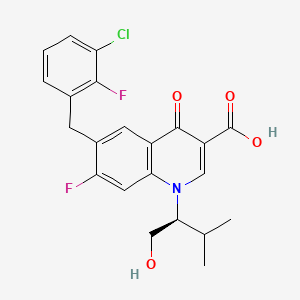
![[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole](/img/structure/B586704.png)
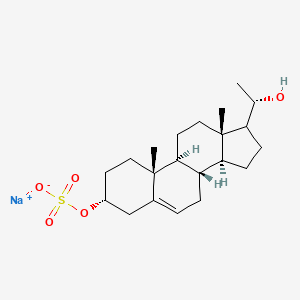
![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)
